molecular formula C13H16N2O2 B1221292 Pirmagrel CAS No. 85691-74-3

Pirmagrel

Cat. No. B1221292
CAS RN: 85691-74-3
M. Wt: 232.28 g/mol
InChI Key: LIFOFTJHFFTNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of molecules similar to Pirmagrel involves intricate chemical processes, including catalytic asymmetric phosphorylation reactions, which are pivotal in achieving optically pure forms of the target compounds. Studies like the streamlined synthesis of phosphatidylinositol analogues emphasize the importance of these reactions in delivering highly precise biological probes for investigating membrane-associated signaling molecules (Xu, Sculimbrene, & Miller, 2006). Additionally, the synthesis and characterization of complex intermediates for polyketide synthases highlight the adaptability and specificity of these synthetic pathways in producing structurally diverse compounds (Mortison, Kittendorf, & Sherman, 2009).

Molecular Structure Analysis

The molecular structure analysis of compounds related to Pirmagrel is crucial for understanding their functionality and interaction with biological systems. This analysis includes examining stereochemistry and configurational aspects of molecules, which are essential for their biological activity and interaction with specific receptors or enzymes.

Chemical Reactions and Properties

Chemical reactions involving Pirmagrel-like compounds often include nucleophilic substitution reactions, which are fundamental for modifying and functionalizing these molecules for specific scientific or therapeutic applications. The synthesis of end-functional polyisobutylenes through nucleophilic substitution reactions exemplifies the versatility and efficiency of this approach in generating compounds with desired functional groups (Ojha, Rajkhowa, Agnihotra, & Faust, 2008).

Scientific Research Applications

Materials Research in France

Pirmagrel was part of the French initiative in materials research, particularly under the interdisciplinary program PIRMAT. This program, however, was noted for its failure in advancing materials research in France. The leadership of the CNRS (National Centre for Scientific Research) influenced the research style, differing from the engineering approach of Materials Science and Engineering, thus creating a unique French style in materials research (Bertrand & Bensaude‐Vincent, 2011).

Strategic Behaviours in Scientific Research

Research on strategic behaviours of principal investigators (PIs) in publicly funded research environments has been investigated. These strategic behaviours are crucial in shaping new scientific trajectories, including those related to materials research like Pirmagrel. PIs play a key role in research design, adaptation, support, and pursuit, affecting how research projects like those involving Pirmagrel are conducted and evolved (O’Kane, Cunningham, & Mangematin, 2015).

NARMAX Modelling and Control Design

NARMAX (Nonlinear Autoregressive Moving Average with eXogenous inputs) modelling has been applied in various research fields, including chemical processes. This approach can be significant in the study and application of Pirmagrel, as it offers a comprehensive framework for understanding and manipulating complex systems. Such methodologies can be crucial in advancing research in areas where Pirmagrel is a key focus (Guan, Zhao, & Zhu, 2016).

Performance Evaluation in Industrial Research

In the context of sustainable mass customisation enterprises, performance evaluation methodologies have been developed. These methodologies, adaptable to specific industrial contexts, are relevant in the research and application of materials like Pirmagrel. They provide a structured approach to measuring and improving the performance of research initiatives (Medini, da Cunha, & Bernard, 2015).

Potassium-Ion Batteries Research

Although not directly related to Pirmagrel, research strategies in the field of potassium-ion batteries provide insights into the approach needed for researching and developing new materials. These strategies could potentially be applied to the research and development of Pirmagrel in various applications (Zhang, Liu, & Guo, 2019).

Bioreactor Control Research

Research on bioreactor profile control using NARMA neuro controllers provides insights into the controlled environments necessary for material research like Pirmagrel. These control systems are essential for maintaining precise conditions required for high-quality research outcomes (Imtiaz, Jamuar, Sahu, & Ganesan, 2014).

Safety And Hazards

The safety and hazards associated with Pirmagrel are not specified in the search results . It’s important to note that any medication should be used under the supervision of a healthcare professional to ensure safety.

properties

IUPAC Name

6-imidazo[1,5-a]pyridin-5-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFOFTJHFFTNRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234982
Record name Pirmagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirmagrel

CAS RN

85691-74-3
Record name Pirmagrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085691743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirmagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRMAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5H2VA91V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 26 g of 5-(5-ethoxycarbonylpentyl)imidazo[1,5-a]pyridine in 100 ml of 1N aqueous sodium hydroxide solution is heated on a steam bath for two hours; 10 ml of ethanol is added and heating is continued for 45 minutes. The reaction mixture is cooled, washed with 300 ml of ether and the solution is adjusted to pH 5.5 with concentrated hydrochloric acid. The crystallized product is collected to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-147°.
Name
5-(5-ethoxycarbonylpentyl)imidazo[1,5-a]pyridine
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridinium dichromate (0.94 g) is added as a solid to a solution of 5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine (123 mg) in 10 ml of N,N-dimethylformamide at 25° under nitrogen. The solution is stirred for 6 hours, poured into 150 ml of water and extracted with methylene chloride (5×20 ml). The organic extracts are washed with 1 N sodium hydroxide. Acidification of the aqueous phase to pH=6, extraction with methylene chloride and drying over sodium sulfate/magnesium sulfate yields 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine of Example 2 melting at 145°-146°.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The residue is partitioned between water and methylene chloride after pH is adjusted to 10. The aqueous solution is further washed with chloroform, acidified to pH 1 and again washed with ether and toluene. After pH is adjusted to 5.5, extraction with chloroform gives crude 5-(5-carboxypentyl)imidazo-[1,5-a]pyridine. A solution of the acid in 30 ml of acetonitrile is treated with 5 N ethanolic hydrochloric acid. After addition of 25 ml of ethyl ether, 5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride, melting at 201°-4°, crystallizes. 5-(5-Carboxypentyl)-imidazo[1,5-a]pyridine (example 2) is obtained on neutralization of a methanolic solution of the salt to pH 5.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
5-(5-carboxypentyl)imidazo[1,5-a]pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 150 mg of 5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine in 7 ml methanol is added 100 mg of 10% palladium on carbon as catalyst. The reaction mixture is hydrogenated at atmospheric pressure for 3 hours. The catalyst is removed by filtration and the solvent evaporated under reduced pressure to yield 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine melting at 144°-7°, and identical to the product of Example 2.
Name
5-(5-carboxypent-4-enyl)-imidazo[1,5-a]pyridine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine (1091 g) is charged into a 12 liter round bottom flask under a nitrogen atmosphere. Ethyl alcohol (95%, 420 ml) is added while stirring. With continued stirring, 2 N NaOH (2100 ml) is added in portions. After complete addition the mixture is warmed at 70° for 20 minutes, at which time a solution is obtained, and heating is continued for 2 hours. Additional sodium hydroxide (50% solution, 21 ml) is added and heating is continued for 40 more minutes. The reaction mixture is cooled, 12 N HCl (30 ml) is added, and the ethyl alcohol is partially removed by evaporation under reduced pressure. The resulting solution is washed with ethyl ether (1700 ml), decolorized with charcoal, filtered, and acidified with acetic acid (300 ml). The product that crystallizes at 4° overnight is collected, washed first with water, then with ethyl ether (1000 ml), and dried to give 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine, melting at 146°-8°, and identical to the product of Example 2.
Name
5-(5-Ethoxycarbonylpentyl)-imidazo[1,5-a]pyridine
Quantity
1091 g
Type
reactant
Reaction Step One
Name
Quantity
2100 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmagrel
Reactant of Route 2
Reactant of Route 2
Pirmagrel
Reactant of Route 3
Pirmagrel
Reactant of Route 4
Pirmagrel
Reactant of Route 5
Reactant of Route 5
Pirmagrel
Reactant of Route 6
Pirmagrel

Citations

For This Compound
69
Citations
ML Chouinard, LL Martin, T Coffman… - Clinical …, 1992 - Wiley Online Library
… Biphasic, rapid elimination of pirmagrel was observed with a … The pharmacodynamic effects of pirmagrel were marked by a … In conclusion, pirmagrel caused effective and sustained …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
ZQ Ding, J Rowe, B Ng, MJ Sinosich, EDM Gallery - Placenta, 2002 - Elsevier
… normal cytotrophoblasts only, whereas pirmagrel strongly inhibited thromboxane production … increased thromboxane production and showed that pirmagrel, at the relatively low dose of …
Number of citations: 24 www.sciencedirect.com
J Rowe, S Campbell… - Journal of the Society for …, 2000 - journals.sagepub.com
… /mL) was used as a stimulator and pirmagrel (1.0 μmol/L) and … This thromboxane increase was abrogated by pirmagrel. LPS … The thromboxane synthase inhibitor, pirmagrel, was able to …
Number of citations: 16 journals.sagepub.com
L Heylen, F De Clerck, Y Somers… - Blood Coagulation & …, 1991 - journals.lww.com
… The TXA 2 synthase inhibitors dazoxiben, dazmegrel and pirmagrel could not inhibit specific [3 H] SQ29548 binding to intact human platelets, tested up to 10-5 M, nor suppress human …
Number of citations: 9 journals.lww.com
KYDF ML, RB Wallace, L Ng, SW Ahmed - Springer
… and to examine the efficacy of pirmagrel [CGS 13080; Ciba-… of the mitral valve received pirmagrel infused at a rate of ~ … immediate postoperative period before pirmagrel infusion. During …
Number of citations: 0 link.springer.com
K Brännström… - American Journal of …, 1999 - journals.physiology.org
… In the next series, we administered pirmagrel to inhibit thromboxane synthesis throughout an experiment, including control and experimental periods. In the control period, TGF …
Number of citations: 20 journals.physiology.org
Y Mizushima, R Oosaki - BioDrugs, 1997 - Springer
… ) Pirmagrel inhibited allergen-induced immediate, but not late, asthmatic responsesJI8) … [28,40) However, pirmagrel did not inhibit allergen-induced airway hyperresponsiveness to …
Number of citations: 4 link.springer.com
JM Dogné, X Leval, J Hanson… - Current medicinal …, 2004 - ingentaconnect.com
The pathogenesis of numerous cardiovascular, pulmonary, inflammatory, and thromboembolic diseases can be related to arachidonic acid (AA) metabolites. One of these bioactive …
Number of citations: 109 www.ingentaconnect.com
JM Dogne, X Leval, JL David… - Current medicinal …, 2000 - ingentaconnect.com
Thromboxane A 2 (TXA 2 ) and prostacyclin (PGI 2 ) are two labile products formed from arachidonic acid by the way of cyclooxygenase. An overproduction of thromboxane A 2 has …
Number of citations: 58 www.ingentaconnect.com
PE Cross, RP Dickinson - Annual Reports in Medicinal Chemistry, 1987 - Elsevier
… dazoxiben (601, pirmagrel (66) and bKY-046 (67). Higher absolute levels of urinary 2,3-dinor-6-keto-PGFlm were measured after TxA2 inhibition with pirmagrel in patients with severe …
Number of citations: 22 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.